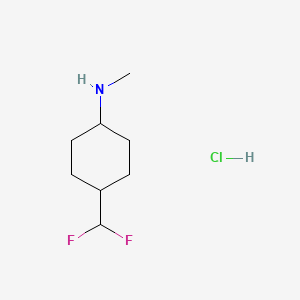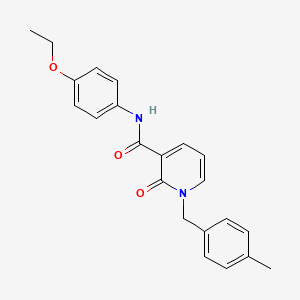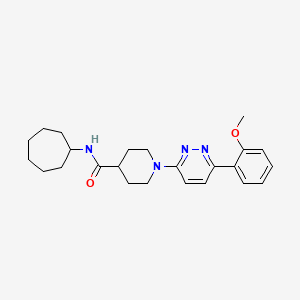
4-(Difluoromethyl)-N-methylcyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(Difluoromethyl)-N-methylcyclohexan-1-amine hydrochloride” is a derivative of cyclohexanamine, which is a six-membered cyclic compound with an amine functional group . The “4-(Difluoromethyl)” indicates the presence of a difluoromethyl group attached to the fourth carbon of the cyclohexane ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, difluoromethylation is a well-studied field. It often involves the use of difluoromethylation reagents and can be achieved through various methods such as electrophilic, nucleophilic, radical, and cross-coupling methods .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s difficult to provide a detailed analysis .Scientific Research Applications
Efficient PFAS Removal by Amine-Functionalized Sorbents
Amine-containing sorbents, including those potentially related to the structure of 4-(Difluoromethyl)-N-methylcyclohexan-1-amine hydrochloride, have been identified as effective materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the specific morphology of the sorbents, suggesting a potential area of application for the chemical in environmental remediation efforts, particularly in water treatment technologies (Ateia et al., 2019).
Adsorption Mechanisms of Environmental Pollutants
The adsorption behaviors of various perfluorinated compounds (PFCs) have been extensively reviewed, with a focus on the efficiency of different adsorbents, including those with amine functionalities similar to this compound. These studies highlight the role of amine groups in achieving high adsorption capacities, particularly through mechanisms such as electrostatic interaction and the formation of micelles/hemi-micelles. This research underlines the potential use of such chemicals in designing adsorbents for environmental cleanup and pollution control (Du et al., 2014).
Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds
Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, including amines and azo compounds, which are resistant to conventional degradation. Given the structure of this compound, research in this area could inform potential applications in treating water contaminated with similar nitrogen-containing hazardous compounds. This encompasses the development of treatment technologies that leverage the specific reactivity of such compounds to ensure their effective degradation and removal from the environment (Bhat & Gogate, 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(difluoromethyl)-N-methylcyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N.ClH/c1-11-7-4-2-6(3-5-7)8(9)10;/h6-8,11H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIOJJGZRUOZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2630205.png)

![Ethyl 4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2630209.png)

![3-benzyl-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2630211.png)
![N-[(3-chlorophenyl)methyl]-4-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2630212.png)
![N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2630213.png)
![7,8-Dichloro-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2630214.png)

![N-(3-acetylphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide](/img/structure/B2630218.png)


![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B2630221.png)
![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2630226.png)
